molecular formula C11H19NO4 B2580288 Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate CAS No. 2418708-79-7

Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate

Cat. No.: B2580288
CAS No.: 2418708-79-7
M. Wt: 229.276
InChI Key: XMPVJBJEKXBEGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . The reaction is carried out at room temperature (17-22°C) using a combination of palladium catalysts and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-15-11(4,5)8(7)13/h7H,6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPVJBJEKXBEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(CO1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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